2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-13-5-7-16(8-6-13)26(23,24)19-10-9-18-17(19)25-12-14-3-2-4-15(11-14)20(21)22/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBENHOFELAKMQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Nitrobenzyl Intermediate: The starting material, 3-nitrobenzyl chloride, is reacted with a thiol compound under basic conditions to form the 3-nitrobenzyl thioether intermediate.
Imidazole Ring Formation: The intermediate is then subjected to cyclization with a suitable amine and aldehyde to form the imidazole ring.
Tosyl Protection: The final step involves the protection of the imidazole nitrogen with a tosyl group using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Imidazoles: Nucleophilic substitution of the tosyl group yields various substituted imidazoles.
Scientific Research Applications
2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has several research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways involving nitrobenzyl and imidazole derivatives.
Mechanism of Action
The mechanism of action of 2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological targets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position of dihydroimidazole derivatives is frequently modified to tune electronic and steric properties. Key analogs include:
*Calculated based on formula.
- Nitro Positional Isomerism: The 3-nitro group in the target compound vs. 4-nitro in alters electronic effects.
- Thioether vs. Hydrazone : Hydrazone derivatives (e.g., compounds in ) exhibit distinct hydrogen-bonding capabilities, which may enhance biological activity compared to thioether-linked analogs.
Substitution at Position 1
The tosyl group at position 1 introduces steric bulk and electron-withdrawing effects. Comparable compounds include:
The tosyl group may improve crystallinity and serve as a leaving group in further functionalization, distinguishing it from non-sulfonylated analogs .
Comparison with Analogous Syntheses :
Physicochemical Properties
The tosyl group and nitro substituent likely render the target compound less water-soluble but more reactive toward nucleophilic attack compared to non-sulfonylated analogs.
Anticancer Potential
While the target compound lacks direct bioactivity data, structurally related hydrazones (e.g., 2-(4-nitrobenzylidene)hydrazinyl derivatives) show promise in the NCI-60 anticancer screen . The nitro group’s electron-withdrawing nature may enhance interactions with cellular targets, such as DNA or enzymes involved in redox cycling.
Biological Activity
The compound 2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of imidazole derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Dihydroimidazole Ring : This is achieved through the reaction of appropriate precursors under acidic or basic conditions.
- Tosylation : The introduction of the tosyl group is performed using tosyl chloride in the presence of a base like pyridine.
- Thioether Formation : The thioether functionality is introduced by reacting with a suitable thiol derivative.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with imidazole derivatives, including antibacterial, antifungal, and anticancer properties. The specific activities of this compound are summarized below:
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 31.25 to 1000 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus ATCC 6538 | 125 |
| Compound B | E. coli ATCC 25922 | 500 |
Anticancer Activity
Imidazole derivatives have shown promise in anticancer research, with some compounds demonstrating selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, studies report IC50 values in the low micromolar range against various cancer cell lines .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The presence of the nitrobenzyl and tosyl groups may enhance binding to specific enzymes or receptors.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and cell cycle arrest .
Case Studies
Several case studies highlight the efficacy of imidazole derivatives in clinical and experimental settings:
- Antibacterial Efficacy : A study demonstrated that a related imidazole compound significantly reduced bacterial load in infected animal models.
- Anticancer Trials : Phase I trials involving imidazole derivatives showed promising results in terms of tumor reduction in patients with advanced malignancies.
Q & A
Q. What are the optimal synthetic routes for 2-((3-nitrobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the functionalization of the imidazole core. Retrosynthetic analysis using AI-powered tools (e.g., PubChem’s retrosynthesis planner) can predict feasible routes by breaking the molecule into precursors like 4,5-dihydro-1H-imidazole derivatives and nitrobenzyl thiols. One-step strategies may employ coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to attach the 3-nitrobenzylthio and tosyl groups. Catalytic conditions (e.g., palladium for cross-couplings) or microwave-assisted synthesis could enhance efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like the nitro (stretching ~1520 cm⁻¹) and sulfonyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For vibrational modes, Density Functional Theory (DFT) with the B3LYP functional can simulate IR spectra, which should align with experimental data .
Q. How can researchers assess the purity of this compound?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity assessment, particularly for detecting nitro-containing byproducts. Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) provides complementary purity data. Melting point analysis and thin-layer chromatography (TLC) are rapid preliminary checks .
Q. What is the role of the tosyl group in modulating the compound’s reactivity?
Methodological Answer: The tosyl (p-toluenesulfonyl) group acts as an electron-withdrawing protecting group, stabilizing the imidazole ring and directing regioselectivity in subsequent reactions (e.g., nucleophilic substitutions). Its bulky structure may also influence steric interactions in catalytic processes or binding studies .
Q. What common impurities arise during synthesis, and how are they identified?
Methodological Answer: Impurities include unreacted intermediates (e.g., 4,5-dihydro-1H-imidazole), incomplete sulfonation products, or nitro-group reduction byproducts. Liquid Chromatography-Mass Spectrometry (LC-MS) and 2D NMR (e.g., COSY, HSQC) help isolate and characterize these impurities. Reference standards (e.g., Pharmacopeial guidelines) ensure accurate identification .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer: DFT calculations using hybrid functionals (e.g., B3LYP) with a triple-zeta basis set (TZ2P) provide accurate predictions of molecular orbitals, charge distribution, and frontier electron densities. These insights guide mechanistic studies, such as predicting sites for electrophilic/nucleophilic attack or redox behavior. Solvent effects can be modeled using polarizable continuum models (PCM) .
Q. How do researchers resolve contradictions between experimental and computational vibrational spectra?
Methodological Answer: Discrepancies often arise from approximations in functionals or basis sets. Benchmarking against experimental IR spectra using multiple DFT methods (e.g., BLYP vs. B3LYP) identifies the optimal functional. Anharmonic corrections and scaling factors (e.g., 0.961 for B3LYP/6-31G*) improve alignment. Circular Dichroism (CD) simulations further validate chiral configurations .
Q. What strategies are used for single-crystal X-ray diffraction analysis of such derivatives?
Methodological Answer: Crystallization via slow evaporation (e.g., in ethanol/water) yields suitable crystals. Data collection at low temperatures (100 K) minimizes thermal motion. Structure refinement using SHELXL (via Olex2 or SHELXTL) resolves disorder, especially in flexible nitrobenzyl or tosyl groups. Hydrogen bonding and π-stacking interactions are analyzed using Mercury software .
Q. How does the nitro group influence biological activity in pharmacological studies?
Methodological Answer: The nitro group enhances electron-deficient character, potentially increasing interactions with biological targets (e.g., enzymes or receptors). In vitro assays (e.g., antimicrobial susceptibility testing) compare nitro-containing analogs against reduced derivatives. Molecular docking studies (e.g., AutoDock Vina) model binding affinities to targets like I₂-imidazoline receptors .
Q. What computational models predict metabolic pathways and degradation products?
Methodological Answer: Software like ADMET Predictor or GLORY simulates Phase I/II metabolism. Quantum mechanical calculations (e.g., DFT) identify reactive sites for oxidation or hydrolysis. High-resolution mass spectrometry (HRMS) detects metabolites in hepatic microsomal assays. For nitro-group reduction, in silico models predict nitroso and amine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
